N-Propionyl-D-glucosamine

Beschreibung

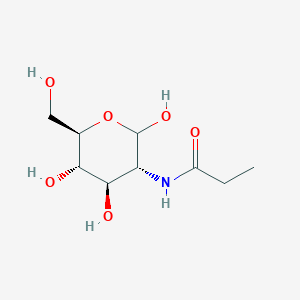

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO6/c1-2-5(12)10-6-8(14)7(13)4(3-11)16-9(6)15/h4,6-9,11,13-15H,2-3H2,1H3,(H,10,12)/t4-,6-,7-,8-,9?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEOJYOKWPEKKN-JOHDSVJWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1C(C(C(OC1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of N-Propionyl-D-glucosamine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

N-acyl-D-glucosamine derivatives are fundamental components of numerous vital biopolymers and play critical roles in cellular communication, structure, and inflammatory responses.[1][2][3] While N-acetyl-D-glucosamine (GlcNAc) is the most studied, its analogues, such as N-Propionyl-D-glucosamine (GlcNPr), offer unique properties for probing biological systems and potential therapeutic applications.[4][5] The addition of a propionyl group instead of an acetyl group subtly alters the molecule's steric and electronic properties, making it a valuable tool for investigating the substrate specificity of enzymes in the hexosamine salvage pathway and for developing novel glycomimetics. This guide provides a comprehensive, field-proven methodology for the synthesis of N-Propionyl-D-glucosamine from D-glucosamine hydrochloride and its subsequent characterization using modern analytical techniques. We detail not only the procedural steps but also the underlying scientific rationale, ensuring that researchers can confidently replicate and validate the synthesis of this important molecule.

The Strategic Synthesis of N-Propionyl-D-glucosamine

The synthesis of N-Propionyl-D-glucosamine hinges on the selective acylation of the C2 amino group of D-glucosamine. The primary challenge is to achieve high N-selectivity without resorting to complex protection-deprotection strategies for the hydroxyl groups. The method outlined here leverages the higher nucleophilicity of the primary amine compared to the hydroxyl groups under controlled basic conditions.

Principle of Selective N-Acylation

The core of the synthesis is a nucleophilic acyl substitution reaction. D-glucosamine hydrochloride is first neutralized to free the primary amine. This amine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionic anhydride. The use of an anhydride is a deliberate choice over a more reactive acyl halide to moderate reactivity and minimize O-acylation byproducts. A suitable base is crucial to not only neutralize the starting material but also to scavenge the propionic acid byproduct generated during the reaction, driving the equilibrium towards the product.

Overall Experimental Workflow

The process can be visualized as a streamlined workflow from starting material to fully characterized final product.

Caption: Experimental workflow for N-Propionyl-D-glucosamine synthesis and analysis.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the N-acylation of glucosamine.[4][6]

Materials:

-

D-Glucosamine hydrochloride (1.0 eq)

-

Propionic Anhydride (1.1 eq)

-

Sodium Methoxide (NaOMe) (1.1 eq)

-

Anhydrous Methanol (MeOH)

-

Diethyl Ether (Et₂O)

-

Ethanol (EtOH)

-

Deionized Water

Procedure:

-

Preparation: Suspend D-glucosamine hydrochloride in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (N₂ or Argon). Cool the suspension to 0°C in an ice bath.

-

Neutralization: Slowly add a solution of sodium methoxide in methanol to the suspension. Stir for 20-30 minutes at 0°C. The formation of a fine precipitate of NaCl may be observed as the free amine is generated.

-

Acylation: Add propionic anhydride dropwise to the reaction mixture while maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (e.g., 9:1 v/v).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

-

Precipitation: Pour the resulting viscous residue into a beaker of vigorously stirring cold diethyl ether. A white precipitate of N-Propionyl-D-glucosamine will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold diethyl ether to remove any unreacted propionic anhydride and the propionic acid byproduct.

-

Purification: For highest purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. Dry the final product under vacuum.

Comprehensive Characterization and Data Validation

Rigorous characterization is essential to confirm the successful synthesis, structure, and purity of N-Propionyl-D-glucosamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. Spectra should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆. The anomeric nature of sugars means that they exist as a mixture of α and β anomers in solution, which is readily observed in the NMR spectrum as two sets of signals for the pyranose ring protons and carbons.[7]

¹H NMR Spectroscopy: Key diagnostic signals include:

-

Anomeric Protons (H-1): Two distinct doublets, one for the α-anomer (typically ~5.0-5.2 ppm) and one for the β-anomer (typically ~4.5-4.7 ppm).

-

Propionyl Group: A triplet (~1.0 ppm) for the -CH₃ group and a quartet (~2.2 ppm) for the -CH₂- group are the defining features of the N-propionyl moiety.

-

Ring Protons (H-2 to H-6): A complex series of multiplets between 3.0 and 4.0 ppm.

¹³C NMR Spectroscopy: Expected signals confirm the carbon skeleton.

-

Carbonyl Carbon: A signal in the range of 175-178 ppm.

-

Anomeric Carbons (C-1): Signals for the α- and β-anomers are typically found between 90-95 ppm.

-

Propionyl Group Carbons: Signals around 10 ppm (-CH₃) and 30 ppm (-CH₂-).

| Table 1: Representative NMR Data (Predicted, based on analogues) | |

| Assignment | ¹H Chemical Shift (δ, ppm) |

| Propionyl -CH₃ | ~1.0 (t, J ≈ 7.5 Hz) |

| Propionyl -CH₂- | ~2.2 (q, J ≈ 7.5 Hz) |

| H-1 (α-anomer) | ~5.1 (d, J ≈ 3.5 Hz) |

| H-1 (β-anomer) | ~4.6 (d, J ≈ 8.5 Hz) |

| Ring Protons/Carbons | 3.2 - 3.9 |

| Carbonyl C=O | - |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound.

-

Expected Ion (ESI+): [M+H]⁺ at m/z 236.1, [M+Na]⁺ at m/z 258.1.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The amide linkage provides a distinct signature. A study specifically examining N-propionyl-d-glucosamine identified the characteristic amide-I band, which is primarily due to the C=O stretching vibration.[3][10][11]

Caption: Key characterization data for confirming the structure of N-Propionyl-D-glucosamine.

| Table 2: Key Infrared Absorption Bands | |

| Frequency Range (cm⁻¹) | Vibrational Mode |

| 3500 - 3200 (broad) | O-H and N-H stretching |

| 2980 - 2850 | C-H stretching |

| ~1640 (strong) | C=O stretching (Amide I) |

| ~1550 | N-H bending (Amide II) |

Physical and Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): A rapid method to assess purity and reaction completion. The product should appear as a single spot, with an Rf value distinct from the starting glucosamine.

-

Melting Point (MP): A sharp melting point range is indicative of high purity.

-

Optical Rotation ([α]D): Confirms the compound's stereochemical integrity, ensuring that the D-configuration of the starting material is retained.

Conclusion

The synthesis and characterization of N-Propionyl-D-glucosamine can be achieved through a robust and reproducible N-acylation procedure. The causality is clear: the enhanced nucleophilicity of the amine group in a basic medium allows for its selective reaction with propionic anhydride. The identity and purity of the final product must be rigorously validated through a combination of spectroscopic (NMR, MS, IR) and physical (MP, TLC) methods. This guide provides the necessary framework for researchers and drug development professionals to confidently produce and verify this valuable chemical probe for advanced studies in glycobiology and therapeutic development.

References

- Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis. (n.d.). National Institutes of Health.

- N-Propionyl-D-glucosamine | 15475-14-6. (n.d.). Biosynth.

- Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives. (2013). RSC Advances.

- Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives. (2013, December 20). RSC Advances.

- Wang, W., et al. (2024, May 9). Synthesis and anti-inflammatory activities of two new N-acetyl glucosamine derivatives. Scientific Reports.

- Synthesis and characterizations of N-acetyl-D-glucosamine carbonate derivatives as Organogelators and Hydrogelators. (n.d.). ACS Fall 2025.

- Structural dynamics of N-propionyl-D-glucosamine probed by infrared spectroscopies and ab initio computations. (2013, July 25). PubMed.

- N-acylation of glucosamine modulates chondrocyte growth, proteoglycan synthesis, and gene expression. (2005, September). PubMed.

- THU0068 N-acylation and sulfation of glucosamine (glcn) differentially modulate chondrocyte (ch) proliferation and proteoglycan (pg) synthesis. (n.d.). Annals of the Rheumatic Diseases.

- N-Acetylglucosamine: Production and Applications. (n.d.). National Institutes of Health (PMC).

- N-acylation of glucosamine modulates chondrocyte growth, proteoglycan synthesis, and gene expression. (n.d.). Semantic Scholar.

- 15475-14-6 | N-Propionyl-D-glucosamine. (n.d.). ChemScene.

- Determination of glucosamine content in nutraceuticals by capillary electrophoresis using in-capillary OPA labeling techniques. (2006). Journal of Food and Drug Analysis.

- N-PROPIONYL-D-GLUCOSAMINE | 15475-14-6. (n.d.). ChemicalBook.

- N-propionyl glucosamine. (n.d.). Moshang Chemical.

- A green analytical method for the determination of glucosamine using FTIR spectrophotometry. (2021, June 6). Journal of Applied Pharmaceutical Science.

- The Science Behind N-Acetyl-D-Glucosamine: Applications in Pharma & Biotech. (n.d.). Papilio.

- What Are the Key Applications of N Acetyl D Glucosamine Powder in Pharmaceuticals? (2025, July 24). BOC Sciences.

- 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0001367). (n.d.). Human Metabolome Database.

- N-Acetyl-D-Glucosamine(7512-17-6) 13C NMR spectrum. (n.d.). ChemicalBook.

- Structural Dynamics of N-Propionyl-d-glucosamine Probed by Infrared Spectroscopies and Ab Initio Computations. (2013, April 30). The Journal of Physical Chemistry A.

- N-Propionyl-D-glucosamine | CAS 15475-14-6. (n.d.). Santa Cruz Biotechnology.

- D-Glucosamine | C6H13NO5. (n.d.). PubChem, National Institutes of Health.

- Structural Dynamics of N-Propionyl-d-glucosamine Probed by Infrared Spectroscopies and Ab Initio Computations. (2013, April 30). The Journal of Physical Chemistry A.

- 1 H NMR data (400 MHz, 298 K) of glucosamine hydrochloride in D 2 O. (n.d.). ResearchGate.

- D-GLUCOSAMINE Assay Procedure. (n.d.). Megazyme.

- N-Acetyl-D-glucosamine at BMRB. (n.d.). Biological Magnetic Resonance Bank.

- Microbial production of N-acetyl-D-glucosamine (GlcNAc) for versatile applications: Biotechnological strategies for green process development. (2024, January 17). PubMed.

- ¹H NMR Spectra of N‐acetyl‐D‐glucosamine and five peaks marked for... (n.d.). ResearchGate.

Sources

- 1. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-acylation of glucosamine modulates chondrocyte growth, proteoglycan synthesis, and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ard.bmj.com [ard.bmj.com]

- 6. Synthesis and characterization of N -acyl-tetra- O -acyl glucosamine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46007J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. biosynth.com [biosynth.com]

- 9. chemscene.com [chemscene.com]

- 10. Structural dynamics of N-propionyl-D-glucosamine probed by infrared spectroscopies and ab initio computations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Whitepaper: The Enigmatic Role of N-Propionyl-D-glucosamine in Bacterial Physiology and Metabolism

A Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Acetyl-D-glucosamine (GlcNAc) is a cornerstone of bacterial life, serving as an essential building block for peptidoglycan and a critical signaling molecule.[1][2][3][4] Its structural analog, N-Propionyl-D-glucosamine (NPr-GlcN), remains largely unexplored within the bacterial domain. This guide presents a theoretical and practical framework for investigating the potential biological significance of this non-canonical amino sugar. We synthesize established principles of bacterial biochemistry to propose a putative biosynthetic pathway for NPr-GlcN, leveraging the well-understood metabolism of its precursors, propionyl-CoA and glucosamine. Furthermore, we hypothesize its potential roles in cell wall modification and metabolic signaling, drawing parallels with its acetylated counterpart. This document is designed as a handbook for the modern researcher, providing detailed, field-tested methodologies for the chemical synthesis, analytical detection, and functional characterization of NPr-GlcN. Our objective is to equip scientists and drug development professionals with the foundational knowledge and experimental tools necessary to explore this untapped area of bacterial metabolism, potentially uncovering novel enzymatic targets and therapeutic avenues.

Part 1: Foundational Biochemistry: The Precursors

The hypothetical existence of N-Propionyl-D-glucosamine in bacteria is predicated on the availability of its two fundamental precursors: D-glucosamine-6-phosphate (GlcN-6-P) and propionyl-CoA. Both are products of core metabolic pathways in many bacterial species.

The Glucosamine Backbone: Synthesis of GlcN-6-P

The primary pathway for de novo amino sugar synthesis in bacteria begins with the glycolytic intermediate, fructose-6-phosphate.[5][6][7] The enzyme Glucosamine-6-phosphate synthase (GlmS) catalyzes the transfer of an amino group from glutamine to fructose-6-phosphate, forming GlcN-6-P.[5][7] This reaction is a critical entry point for the biosynthesis of all molecules containing amino sugars, including the bacterial cell wall.

The Acyl Donor: Metabolism of Propionyl-CoA

Propionyl-CoA is a key metabolic intermediate derived from the catabolism of odd-chain fatty acids, the amino acids valine and isoleucine, and cholesterol.[8][9][10] While essential, its accumulation can be toxic.[8] Bacteria have evolved several pathways to manage propionyl-CoA levels, the most common being the methylmalonyl-CoA pathway and the methylcitrate cycle.[9][10] The presence of a regulated, intracellular pool of propionyl-CoA provides a potential substrate for enzymatic reactions beyond its canonical catabolic fate, including the hypothetical N-propionylation of glucosamine.

Part 2: A Putative Biosynthetic Pathway for N-Propionyl-D-glucosamine

The biosynthesis of GlcNAc from GlcN-6-P is a well-elucidated, two-step process catalyzed by the bifunctional enzyme GlmU in many bacteria.[5] GlmU first uses acetyl-CoA to N-acetylate GlcN-1-P (which is formed from GlcN-6-P by the mutase GlmM) and then uridylates the resulting GlcNAc-1-P to form UDP-GlcNAc, the activated precursor for peptidoglycan synthesis.[5]

We hypothesize that NPr-GlcN could be synthesized through a similar mechanism, likely involving a promiscuous N-acyltransferase capable of utilizing propionyl-CoA as an alternative acyl donor. The most probable candidate for this reaction is an enzyme from the GNAT (Gcn5-related N-acetyltransferase) superfamily, which is known for catalyzing acyl-CoA-dependent acylation reactions. The putative reaction would be:

D-glucosamine-6-phosphate + Propionyl-CoA → N-Propionyl-D-glucosamine-6-phosphate + CoA-SH

This reaction could be catalyzed by a known GlcNAc-6-P N-acetyltransferase that exhibits relaxed substrate specificity or by a yet-unidentified enzyme. The resulting NPr-GlcN-6-P would then be a substrate for further metabolic processing.

Caption: Putative biosynthetic pathway for N-Propionyl-D-glucosamine in bacteria.

Part 3: Hypothesized Biological Roles and Functional Consequences

If synthesized, NPr-GlcN could have profound effects on bacterial physiology by interfering with or modifying the functions typically associated with GlcNAc.

Alteration of Cell Wall Structure and Integrity

The bacterial cell wall is a dynamic structure composed of long glycan chains of alternating GlcNAc and N-acetylmuramic acid (MurNAc), cross-linked by peptides.[2][4][11] If NPr-GlcN were to be incorporated into peptidoglycan in place of GlcNAc, the additional methyl group on the propionyl moiety could introduce significant steric changes.

Potential Consequences:

-

Altered Enzyme Susceptibility: The modified structure might confer resistance to lysozyme, a key component of the innate immune system that cleaves the β-(1,4) linkage between GlcNAc and MurNAc.

-

Changes in Antibiotic Sensitivity: The structural integrity and dynamics of the cell wall are primary targets for many antibiotics, such as β-lactams.[1][12] Modification with NPr-GlcN could alter the binding affinity or efficacy of these drugs.

-

Modified Cell Division and Morphology: Proper cell wall synthesis and remodeling are essential for bacterial growth and division. Incorporation of a non-native sugar could disrupt these processes.

Interference with Metabolic and Signaling Pathways

GlcNAc is not just a structural molecule; it is also a signaling molecule that informs the cell of nutrient status and regulates processes like biofilm formation and virulence.[3][13] These signaling pathways often involve GlcNAc-specific binding proteins or enzymes.

Potential Consequences:

-

Competitive Inhibition: Free NPr-GlcN or its phosphorylated derivatives could act as competitive inhibitors for GlcNAc transporters, kinases, or catabolic enzymes, thereby disrupting normal carbon and nitrogen metabolism.

-

Modulation of Virulence: In pathogenic bacteria, GlcNAc can regulate the expression of virulence factors. NPr-GlcN could potentially act as an antagonist or an alternative agonist in these signaling cascades, altering the pathogen's interaction with its host.

Part 4: An Investigator's Handbook: Experimental Methodologies

Investigating a hypothetical molecule requires robust and validated experimental protocols. This section provides a practical guide for the synthesis, detection, and functional analysis of NPr-GlcN.

Protocol 4.1: Chemical Synthesis of N-Propionyl-D-glucosamine Standard

Rationale: An analytical standard is essential for developing detection methods and for use in biological assays. This protocol describes a straightforward N-acylation of D-glucosamine hydrochloride.

Methodology:

-

Dissolution: Dissolve D-glucosamine hydrochloride (1.0 eq) in methanol.

-

Basification: Add sodium methoxide (1.1 eq) to the solution to neutralize the hydrochloride and deprotonate the amino group. Stir for 30 minutes at room temperature.

-

Acylation: Cool the reaction mixture to 0°C in an ice bath. Add propionic anhydride (1.2 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Workup: Neutralize the reaction with an acidic resin (e.g., Dowex 50WX8). Filter the resin and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting white solid by recrystallization from a methanol/ether solvent system.

-

Verification: Confirm the structure and purity of the final product, N-Propionyl-D-glucosamine, using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 4.2: Targeted Screening for NPr-GlcN in Bacterial Lysates via LC-MS/MS

Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the sensitivity and selectivity required to detect and quantify low-abundance metabolites in complex biological matrices.[14][15] This protocol is adapted from established methods for analyzing N-acetylated hexosamines.

Methodology:

-

Sample Collection: Grow bacterial cultures to the desired phase (e.g., mid-log or stationary). Rapidly quench metabolism by mixing the culture with ice-cold saline. Harvest cells by centrifugation at 4°C.

-

Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., 80:20 acetonitrile:water). Lyse the cells using a bead beater or sonicator on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Inject the sample onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for separating polar metabolites.

-

Run a gradient elution using a mobile phase system of acetonitrile and water with an acidic modifier like formic acid.[15]

-

Detect the analyte using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Use the chemically synthesized standard to optimize the instrument parameters and determine the specific precursor-product ion transitions for NPr-GlcN.

-

| Parameter | Description | Rationale |

| LC Column | Amide or HILIC phase | Provides excellent retention and separation for polar amino sugars. |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reverse-phase and HILIC. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for HILIC. |

| Ionization Mode | Positive Electrospray (ESI+) | Amino sugars ionize efficiently in positive mode. |

| MRM Transitions | To be determined empirically | Use the synthesized standard to find the optimal precursor ion [M+H]⁺ and stable product ions for quantification and qualification. |

Workflow 4.3: Functional Investigation of NPr-GlcN

Rationale: Once the presence of NPr-GlcN is confirmed, this workflow can be used to test its hypothesized biological roles.

Sources

- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 2. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]

- 5. Regulatory insights into the production of UDP-N-acetylglucosamine by Lactobacillus casei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Convergent Pathways for Utilization of the Amino Sugars N-Acetylglucosamine, N-Acetylmannosamine, and N-Acetylneuraminic Acid by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advancement of glucosamine and N-acetyl glucosamine production using microorganisms: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 9. propionylcoA - Nilesh [microbiochem.weebly.com]

- 10. Frontiers | Propionate metabolism in Desulfurella acetivorans [frontiersin.org]

- 11. m.youtube.com [m.youtube.com]

- 12. N-Acetyl-D-Glucosamine Acts as Adjuvant that Re-Sensitizes Starvation-Induced Antibiotic-Tolerant Population of E. Coli to β-Lactam - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-acetylglucosamine Regulates Virulence Properties in Microbial Pathogens | PLOS Pathogens [journals.plos.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. LCMS Method for Analysis of N-Acetylglucosamine-6-phosphate and N-Acetylglucosamine-1-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide: N-Propionyl-D-glucosamine as a Peptidoglycan Precursor

Introduction: The Indispensable Bacterial Fortress - Peptidoglycan

In the world of bacteria, survival is paramount. Encasing the delicate cytoplasmic membrane is a remarkable macromolecule known as peptidoglycan (PG), or murein.[1] This mesh-like exoskeleton provides the structural rigidity necessary to withstand immense internal turgor pressure, thereby preventing cell lysis.[1][2][3] Beyond this critical function, peptidoglycan dictates cell shape and acts as a scaffold for other cell envelope components.[2][4] It is a unique and essential polymer, absent in eukaryotes, making its biosynthetic pathway an exemplary target for antibacterial agents.[5][][7]

The fundamental structure of peptidoglycan consists of long glycan chains comprised of alternating β-(1,4) linked N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues.[1][3] Attached to the lactyl group of each MurNAc residue is a short peptide stem.[1] These peptide stems are then cross-linked by transpeptidases, creating a robust, three-dimensional lattice that envelops the entire bacterium.[1][8] The integrity of this structure is vital; any disruption in its synthesis or architecture can lead to catastrophic failure and bacterial death.

This guide delves into the intricate process of peptidoglycan biosynthesis and explores the potential of N-Propionyl-D-glucosamine, an analog of the natural precursor GlcNAc, to act as a subversive building block, offering a unique avenue for both antimicrobial development and advanced research applications.

Section 1: The Canonical Pathway of Peptidoglycan Biosynthesis

The construction of the peptidoglycan sacculus is a highly coordinated, multi-stage process that spans three cellular locations: the cytoplasm, the cytoplasmic membrane, and the periplasm (in Gram-negative bacteria) or the cell wall exterior (in Gram-positive bacteria).[9] Understanding this pathway is fundamental to appreciating how analogs like N-Propionyl-D-glucosamine can intervene.

Cytoplasmic Phase: Crafting the Building Blocks

The journey begins within the cytoplasm with the synthesis of the activated nucleotide sugar precursors.[10][11] The process starts from the glycolytic intermediate, fructose-6-phosphate.

-

UDP-GlcNAc Synthesis: A series of three enzymes (GlmS, GlmM, and the bifunctional GlmU) convert fructose-6-phosphate into UDP-N-acetylglucosamine (UDP-GlcNAc).[2][10][12][13] This is the first key precursor.

-

UDP-MurNAc Synthesis: The enzymes MurA and MurB catalyze the conversion of UDP-GlcNAc to UDP-N-acetylmuramic acid (UDP-MurNAc), marking the first committed step unique to peptidoglycan synthesis.[2][10][11] This step is the target of the antibiotic fosfomycin.[2]

-

Peptide Stem Assembly: A series of ATP-dependent ligases (MurC, MurD, MurE, and MurF) sequentially add amino acids to the UDP-MurNAc moiety, culminating in the formation of UDP-MurNAc-pentapeptide, also known as Park's nucleotide.[2][14]

Membrane Phase: The Lipid Carrier Cycle

The hydrophilic Park's nucleotide cannot traverse the lipid membrane on its own. Its transport is mediated by a lipid carrier, undecaprenyl phosphate (C55-P).

-

Formation of Lipid I: The MraY enzyme transfers the MurNAc-pentapeptide portion from UDP-MurNAc-pentapeptide to the undecaprenyl phosphate carrier, forming Lipid I and releasing UMP.[9][11]

-

Formation of Lipid II: The glycosyltransferase MurG then adds a GlcNAc molecule (from UDP-GlcNAc) to Lipid I, completing the peptidoglycan monomer and forming Lipid II.[1][9][11]

-

Translocation: The flippase MurJ transports the completed Lipid II precursor across the cytoplasmic membrane, presenting it on the periplasmic face for polymerization.[1]

Periplasmic Phase: Polymerization and Integration

In the final stage, the newly delivered Lipid II monomers are integrated into the existing peptidoglycan sacculus.

-

Transglycosylation: Glycosyltransferases (a domain of some Penicillin-Binding Proteins, or PBPs) catalyze the formation of β-(1,4)-glycosidic bonds, adding the new disaccharide-peptide unit to the growing glycan chain.[1]

-

Transpeptidation: Transpeptidases (the other key domain of PBPs) create the crucial peptide cross-links between adjacent glycan strands. This final step confers the mechanical strength and rigidity of the cell wall and is the primary target of β-lactam antibiotics like penicillin.[1][5]

Visualization of Peptidoglycan Biosynthesis

Caption: The canonical three-phase pathway of bacterial peptidoglycan synthesis.

Section 2: N-Propionyl-D-glucosamine: The Precursor Analog

N-Propionyl-D-glucosamine is a synthetic sugar derivative that closely resembles the natural peptidoglycan precursor, N-acetyl-D-glucosamine (GlcNAc).[15] The key difference lies in the substitution at the amino group: a propionyl group (-CO-CH₂-CH₃) replaces the acetyl group (-CO-CH₃) of GlcNAc. This seemingly minor modification is the basis for its potential as a metabolic probe and antimicrobial agent.

Proposed Mechanism of Action: Metabolic Subversion

The central hypothesis is that N-Propionyl-D-glucosamine can be taken up by bacteria and enter the peptidoglycan biosynthesis pathway by masquerading as GlcNAc. This concept of using modified monosaccharides is well-established in the field of metabolic labeling, where sugars tagged with bioorthogonal handles (like azides) are used to visualize glycan synthesis.[16][17][18]

The likely pathway for N-Propionyl-D-glucosamine (GlcNPr) would be:

-

Uptake and Phosphorylation: The bacterial cell transports GlcNPr into the cytoplasm, where it is likely phosphorylated. Bacteria possess transport systems for GlcNAc that may also recognize GlcNPr.[19]

-

Enzymatic Processing: The key question is whether the enzymes of the hexosamine pathway can process this analog. Specifically, can the bifunctional enzyme GlmU catalyze the formation of UDP-N-propionyl-D-glucosamine (UDP-GlcNPr)? Given the structural similarity, it is plausible that GlmU exhibits a degree of substrate promiscuity.

-

Incorporation into Lipid II: If UDP-GlcNPr is successfully synthesized, the MurG glycosyltransferase would be the next critical gatekeeper. MurG is responsible for transferring the amino sugar from its UDP-activated form to Lipid I. If MurG accepts UDP-GlcNPr as a substrate, it would lead to the formation of a modified Lipid II precursor containing a propionyl, rather than an acetyl, group.

-

Integration and Disruption: This modified Lipid II would then be flipped to the periplasm and incorporated into the growing glycan chain. The presence of the bulkier propionyl group within the peptidoglycan sacculus could lead to several disruptive consequences:

-

Steric Hindrance: The larger propionyl group may alter the local conformation of the glycan strand, potentially interfering with the optimal alignment for transpeptidase-mediated cross-linking.

-

Altered Enzyme Recognition: The modified structure could be a poor substrate for peptidoglycan hydrolases (autolysins) that are crucial for cell wall remodeling during growth and division.

-

Weakened Structure: An overall decrease in cross-linking efficiency or altered structural dynamics would compromise the integrity of the peptidoglycan mesh, rendering the cell vulnerable to osmotic stress.

-

Indeed, N-Propionyl-D-glucosamine has been reported to possess antibiotic properties against Gram-positive bacteria, lending significant weight to this proposed mechanism of metabolic sabotage.[15]

| Enzyme | Function in Canonical Pathway | Potential Interaction with N-Propionyl-D-glucosamine |

| GlmS | Converts Fructose-6-P to Glucosamine-6-P.[2][13] | Likely bypassed if GlcNPr is transported into the cell directly. |

| GlmM | Interconverts Glucosamine-6-P and Glucosamine-1-P.[2][12] | May process N-propionyl-glucosamine phosphates if formed. |

| GlmU | Bifunctional enzyme; performs acetyltransfer and uridylyltransfer to form UDP-GlcNAc.[2][10][13] | Critical Step: Must accept N-propionyl-glucosamine-1-P as a substrate to form UDP-GlcNPr. |

| MurA/MurB | Convert UDP-GlcNAc to UDP-MurNAc.[2][11] | Not directly involved with the GlcNAc analog, but provides the other half of the disaccharide unit. |

| MurG | Transfers GlcNAc from UDP-GlcNAc to Lipid I to form Lipid II.[1][9] | Critical Step: Must accept UDP-GlcNPr as a donor substrate to create a modified Lipid II. |

| PBPs | Polymerize (transglycosylation) and cross-link (transpeptidation) Lipid II units.[1] | May be sterically hindered by the modified glycan, leading to inefficient cross-linking. |

Section 3: Experimental Methodologies for Investigation

To validate the proposed mechanism and quantify the effects of N-Propionyl-D-glucosamine, a systematic experimental approach is required. The following protocols provide a framework for researchers in this field.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This foundational assay quantifies the antibacterial potency of the compound.

Objective: To determine the lowest concentration of N-Propionyl-D-glucosamine that visibly inhibits bacterial growth.

Methodology (Broth Microdilution):

-

Preparation: Prepare a stock solution of N-Propionyl-D-glucosamine in a suitable solvent (e.g., sterile water or DMSO) and sterilize by filtration (0.22 µm filter).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in sterile cation-adjusted Mueller-Hinton Broth (CAMHB). Leave wells for positive (no drug) and negative (no bacteria) controls.

-

Inoculum Preparation: Culture the target bacterium (e.g., Staphylococcus aureus) to the mid-logarithmic phase. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Inoculate the wells with the prepared bacterial suspension. Seal the plate and incubate at 37°C for 18-24 hours.

-

Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration in which no visible growth is observed. A plate reader measuring absorbance at 600 nm can be used for quantitative assessment.

Causality: This experiment directly links the presence of the compound to the inhibition of bacterial proliferation, providing a quantitative measure of its bioactivity. It is the first step in validating its potential as an antibiotic.

Protocol 2: Analysis of Peptidoglycan Composition via LC-MS

This advanced protocol is designed to provide direct evidence of the metabolic incorporation of N-Propionyl-D-glucosamine into the bacterial cell wall.

Objective: To isolate and analyze peptidoglycan fragments (muropeptides) to detect the presence of propionyl-modified sugars.

Visualization of the Experimental Workflow

Caption: Workflow for verifying the metabolic incorporation of GlcNPr into peptidoglycan.

Methodology (Step-by-Step):

-

Metabolic Labeling: Grow the target bacterium in a suitable medium supplemented with a sub-lethal concentration of N-Propionyl-D-glucosamine (e.g., 0.5x MIC) to ensure incorporation without immediate cell death. Grow a parallel control culture without the compound.

-

Cell Wall Isolation:

-

Harvest bacterial cells from the late-logarithmic phase by centrifugation.

-

Resuspend the cell pellet in cold water and add it dropwise to a boiling solution of 4% Sodium Dodecyl Sulfate (SDS). Boil for 30 minutes to lyse the cells and denature proteins.

-

Allow the solution to cool and collect the insoluble peptidoglycan sacculi by ultracentrifugation (e.g., >50,000 x g).

-

Perform multiple washes with sterile water to thoroughly remove SDS and other cellular debris. This step is critical for clean downstream analysis.

-

-

Enzymatic Digestion:

-

Resuspend the purified peptidoglycan pellet in a suitable digestion buffer (e.g., phosphate buffer, pH 6.0).

-

Add a muramidase, such as mutanolysin or cellosyl, which cleaves the glycosidic bond between MurNAc and GlcNAc residues.[20]

-

Incubate the reaction overnight at 37°C to generate soluble muropeptides.

-

-

Sample Preparation for Analysis:

-

Stop the digestion by boiling the sample for 5 minutes. Centrifuge to pellet any undigested material.

-

Reduce the MurNAc residues at the reducing end with sodium borohydride to prevent anomer separation during chromatography.

-

Adjust the pH of the sample to 2-3 with phosphoric acid.

-

-

LC-MS Analysis:

-

Inject the prepared muropeptide sample onto a reverse-phase HPLC (RP-HPLC) column (e.g., C18).

-

Elute the muropeptides using a gradient of acetonitrile in water with 0.1% formic acid.

-

Analyze the eluent using an in-line high-resolution mass spectrometer.

-

Expected Outcome: In the sample treated with N-Propionyl-D-glucosamine, search for muropeptide masses that correspond to the replacement of an N-acetyl group (42.01 Da) with an N-propionyl group (56.03 Da), resulting in a mass increase of +14.02 Da per incorporation site.

-

Self-Validation: The power of this protocol lies in its direct comparison to the control culture. The appearance of unique, heavier muropeptide peaks in the treated sample, which are absent in the control, provides unambiguous evidence of metabolic incorporation.

Section 4: Applications in Research and Drug Development

The ability of N-Propionyl-D-glucosamine to be metabolically incorporated into peptidoglycan opens up significant opportunities for both fundamental research and the development of novel therapeutics.

A Novel Antibacterial Strategy

The disruption of cell wall synthesis is a clinically validated strategy for killing bacteria.[5][][7] N-Propionyl-D-glucosamine represents a "Trojan horse" approach. Instead of inhibiting an enzyme from the outside, it is actively taken up by the bacterium and incorporated into its most vital structure, weakening it from within. This mechanism could be particularly effective against bacteria that have developed resistance to traditional antibiotics targeting PBPs or cytoplasmic enzymes. Further chemical modifications of the propionyl group could be explored to enhance its disruptive effects or to introduce other functionalities.

A Chemical Probe for Peptidoglycan Dynamics

Beyond its therapeutic potential, N-Propionyl-D-glucosamine serves as a valuable research tool. The study of peptidoglycan synthesis, remodeling, and turnover is crucial for understanding bacterial growth, division, and morphology. By using analogs like this, researchers can probe the plasticity of the biosynthetic machinery.[14][21] Key research questions that can be addressed include:

-

Enzyme Substrate Specificity: How permissive are the key enzymes like GlmU and MurG to different N-acyl modifications?

-

Spatial and Temporal Dynamics: Can incorporation of such analogs, perhaps further modified with reporter tags, help visualize where and when new peptidoglycan is synthesized?

-

Impact on Cell Division: How does a modified peptidoglycan structure affect the formation of the division septum and the separation of daughter cells?

Conclusion

N-Propionyl-D-glucosamine stands at the intersection of chemical biology and microbiology, offering a compelling example of how a subtle modification to a natural precursor can have profound biological consequences. By hijacking the essential peptidoglycan biosynthesis pathway, it acts as a metabolic saboteur, compromising the structural integrity of the bacterial cell wall. The experimental frameworks detailed in this guide provide a clear path for researchers to quantify its antibacterial efficacy and confirm its mechanism of action through direct biochemical evidence. As the challenge of antimicrobial resistance continues to grow, such innovative approaches that target validated pathways in novel ways will be indispensable in the development of the next generation of antibacterial therapies.

References

-

Dhar, S., & Kumari, H. (2015). Peptidoglycan: Structure, Synthesis, and Regulation. PubMed Central. [Link]

-

Wikipedia. (n.d.). Peptidoglycan. Wikipedia. [Link]

-

Pla, I., et al. (2022). Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine. iScience. [Link]

-

Study.com. (n.d.). Peptidoglycan Overview, Function & Structure. Study.com. [Link]

-

Rogers, H. J. (1970). Structure and function of peptidoglycans. Microbiology Society. [Link]

-

Egan, A. J. F., et al. (2020). Peptidoglycan: Structure, Synthesis, and Regulation. ASM Journals. [Link]

-

Pla, I., et al. (2022). Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine. PubMed. [Link]

-

Grégory, A., et al. (2019). Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria. PubMed Central. [Link]

-

Pla, I., et al. (2022). Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine. PubMed. [Link]

-

Chopra, I. (2007). Inhibition of cell wall synthesis--is this the mechanism of action of penicillins? PubMed. [Link]

-

Breukink, E., & van Heusden, H. E. (2018). The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. MDPI. [Link]

-

Friedrich, V., et al. (2018). N-Acetylmuramic Acid (MurNAc) Auxotrophy of the Oral Pathogen Tannerella forsythia. Frontiers in Microbiology. [Link]

-

Pla, I., et al. (2022). Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine. Utrecht University Research Portal. [Link]

-

Creative Biolabs. (n.d.). Cell Wall Biosynthesis Inhibitor. Creative Biolabs. [Link]

-

Wikipedia. (n.d.). N-Acetylmuramic acid. Wikipedia. [Link]

-

Barreteau, H., et al. (2008). Cytoplasmic steps of peptidoglycan biosynthesis. FEMS Microbiology Reviews. [Link]

-

Munshi, T., et al. (2013). Structural and functional features of enzymes of Mycobacterium tuberculosis peptidoglycan biosynthesis as targets for drug development. PubMed Central. [Link]

-

ResearchGate. (n.d.). Assay of MurNAc and GlcNAc in cell wall preparation from E. coli. ResearchGate. [Link]

-

Fleurie, A., et al. (2018). A metabolic checkpoint protein GlmR is important for diverting carbon into peptidoglycan biosynthesis in Bacillus subtilis. PubMed Central. [Link]

-

Ghuysen, J. M. (1970). Functions of Subcellular Structures - 2.1. BACTERIAL WALLS AND MEMBRANES. ORBi. [Link]

-

ResearchGate. (n.d.). Development and Applications of D‐Amino Acid Derivatives‐based Metabolic Labeling of Bacterial Peptidoglycan. ResearchGate. [Link]

-

Shibaev, V. N. (2007). Key structures of bacterial peptidoglycan and lipopolysaccharide triggering the innate immune system of higher animals: Chemical synthesis and functional studies. NIH. [Link]

-

Vollmer, W. (2019). Peptidoglycan Structure, Biosynthesis, and Dynamics During Bacterial Growth. Semantic Scholar. [Link]

-

Araki, Y., et al. (1972). Enzymatic deacetylation of N-acetylglucosamine residues in cell wall peptidoglycan. PubMed. [Link]

-

D'Ambrosio, E. A., et al. (2020). A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan. NIH. [Link]

-

Mobley, H. L., et al. (1982). Transport and incorporation of N-acetyl-D-glucosamine in Bacillus subtilis. PubMed. [Link]

Sources

- 1. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. study.com [study.com]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]

- 7. Cell Wall Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]

- 8. orbi.uliege.be [orbi.uliege.be]

- 9. mdpi.com [mdpi.com]

- 10. journals.asm.org [journals.asm.org]

- 11. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Structural and functional features of enzymes of Mycobacterium tuberculosis peptidoglycan biosynthesis as targets for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biosynth.com [biosynth.com]

- 16. researchgate.net [researchgate.net]

- 17. Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. research-portal.uu.nl [research-portal.uu.nl]

- 19. Transport and incorporation of N-acetyl-D-glucosamine in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A Detailed Guide for Metabolic Incorporation of N-acetyl muramic Acid Probes into Bacterial Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

N-Propionyl-D-glucosamine: A Novel Candidate for Antifungal Therapy Against Candida

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Pressing Need for Novel Antifungal Agents

Candida species, particularly Candida albicans, remain a significant cause of opportunistic fungal infections, ranging from superficial mucosal infections to life-threatening systemic candidiasis, especially in immunocompromised individuals. The rise of drug-resistant strains and the limited arsenal of antifungal agents with favorable safety profiles underscore the urgent need for novel therapeutic strategies. One promising avenue of research is the targeting of the fungal cell wall, a structure essential for fungal viability and absent in human cells. Chitin, a key polysaccharide component of the fungal cell wall, and its biosynthetic pathway represent a prime target for the development of selective antifungal drugs.

This technical guide explores the potential of N-Propionyl-D-glucosamine as a novel antifungal agent against Candida. While direct and extensive research on this specific compound is in its nascent stages, its structural similarity to N-Acetyl-D-glucosamine (GlcNAc), a crucial molecule in Candida biology, provides a strong rationale for its investigation. This document will serve as a comprehensive resource for researchers, outlining the scientific basis for its potential antifungal activity, proposing a detailed experimental framework for its evaluation, and discussing its therapeutic promise.

The Scientific Rationale: Targeting Chitin Synthesis and GlcNAc Pathways

N-Propionyl-D-glucosamine is a derivative of the amino sugar glucosamine, differing from the well-studied N-Acetyl-D-glucosamine by the presence of a propionyl group instead of an acetyl group.[1] This seemingly minor modification could have profound implications for its interaction with key fungal enzymes and signaling pathways.

Proposed Mechanism of Action: Interference with Chitin Biosynthesis

Chitin is a polymer of N-Acetyl-D-glucosamine and is synthesized by a family of enzymes known as chitin synthases.[2] These enzymes are essential for maintaining the structural integrity of the fungal cell wall, particularly during cell division and morphogenesis. The inhibition of chitin synthase has been shown to be detrimental, and in some cases, lethal to Candida albicans.[3][4]

Given its structural resemblance to the natural substrate precursor, UDP-N-Acetyl-D-glucosamine, N-Propionyl-D-glucosamine is hypothesized to act as a competitive inhibitor of chitin synthase. The larger propionyl group may bind to the active site of the enzyme, preventing the incorporation of the natural substrate and thereby disrupting cell wall synthesis.

Disruption of N-Acetyl-D-glucosamine (GlcNAc) Sensing and Signaling

Beyond its role as a structural component, GlcNAc is a potent signaling molecule in Candida albicans. It induces the yeast-to-hyphal transition, a key virulence factor, and regulates the expression of genes involved in adhesion and invasion.[5][6] C. albicans possesses a specific transporter (Ngt1) for GlcNAc and a well-defined metabolic pathway for its utilization.[6][7]

N-Propionyl-D-glucosamine may act as an antagonist of the GlcNAc signaling pathway. It could potentially compete with GlcNAc for binding to the Ngt1 transporter or to downstream signaling components, thereby inhibiting the morphological switch and reducing the virulence of Candida.

An Experimental Framework for the Evaluation of N-Propionyl-D-glucosamine

To rigorously assess the antifungal potential of N-Propionyl-D-glucosamine, a systematic experimental approach is required. The following sections outline key methodologies and experimental designs.

In Vitro Antifungal Susceptibility Testing

The foundational step in evaluating any potential antimicrobial agent is to determine its intrinsic activity against the target organism.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

-

Preparation of N-Propionyl-D-glucosamine Stock Solution: Dissolve N-Propionyl-D-glucosamine in a suitable solvent (e.g., sterile distilled water or DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Candida Inoculum: Culture Candida albicans (e.g., SC5314) on Sabouraud Dextrose Agar (SDA) at 30°C for 24-48 hours. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.

-

Serial Dilution in 96-Well Plates: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the N-Propionyl-D-glucosamine stock solution in RPMI-1640 medium.

-

Inoculation: Add the prepared Candida inoculum to each well. Include a positive control (no drug) and a negative control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of N-Propionyl-D-glucosamine that causes a significant inhibition of visible growth compared to the positive control.

Data Presentation: In Vitro Susceptibility of Candida species to N-Propionyl-D-glucosamine

| Candida Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| C. albicans | SC5314 | [Experimental Data] | [Experimental Data] |

| C. glabrata | ATCC 2001 | [Experimental Data] | [Experimental Data] |

| C. parapsilosis | ATCC 22019 | [Experimental Data] | [Experimental Data] |

| C. auris | B11220 | [Experimental Data] | [Experimental Data] |

Investigating the Mechanism of Action

Protocol 2: Chitin Synthase Activity Assay

-

Preparation of Microsomal Fractions: Grow Candida albicans to mid-log phase and prepare spheroplasts using lyticase. Lyse the spheroplasts and isolate the microsomal fraction by differential centrifugation.

-

Chitin Synthase Assay: Set up reaction mixtures containing the microsomal fraction, UDP-[¹⁴C]-GlcNAc as the substrate, and varying concentrations of N-Propionyl-D-glucosamine.

-

Incubation and Precipitation: Incubate the reactions at 30°C. Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the newly synthesized [¹⁴C]-chitin.

-

Quantification: Collect the precipitate on glass fiber filters, wash, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the inhibitory effect of N-Propionyl-D-glucosamine on chitin synthase activity by comparing the radioactivity in treated samples to untreated controls.

Protocol 3: Assessment of Cell Wall Integrity

-

Cell Wall Stress Assays: Grow Candida albicans in the presence of sub-inhibitory concentrations of N-Propionyl-D-glucosamine on agar plates containing cell wall stressing agents such as Calcofluor White, Congo Red, or SDS.

-

Observation: Compare the growth of treated and untreated cells. Increased sensitivity to these agents in the presence of N-Propionyl-D-glucosamine would indicate a compromised cell wall.

Evaluating the Impact on Candida Virulence

Protocol 4: Inhibition of Yeast-to-Hyphal Transition

-

Hyphal Induction: Induce hyphal formation in Candida albicans using standard inducers such as serum, N-Acetyl-D-glucosamine, or RPMI medium at 37°C.

-

Treatment: Add varying concentrations of N-Propionyl-D-glucosamine to the induction medium.

-

Microscopic Examination: After a suitable incubation period (e.g., 2-4 hours), observe the cell morphology under a microscope.

-

Quantification: Quantify the percentage of germ tube and hyphae formation in treated versus untreated cultures.

Protocol 5: Biofilm Formation Assay

-

Biofilm Growth: Grow Candida albicans biofilms in 96-well plates in a suitable medium (e.g., Spider medium) in the presence of varying concentrations of N-Propionyl-D-glucosamine.

-

Quantification: After 24-48 hours, wash the wells to remove non-adherent cells. Quantify the biofilm biomass using methods such as the crystal violet assay or by measuring the metabolic activity using an XTT reduction assay.

Visualizing the Proposed Mechanisms and Workflows

Caption: Proposed competitive inhibition of chitin synthase by N-Propionyl-D-glucosamine.

Sources

- 1. biosynth.com [biosynth.com]

- 2. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chitin biosynthesis in Candida albicans grown in vitro and in vivo and its inhibition by nikkomycin Z - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a novel inhibitor specific to the fungal chitin synthase. Inhibition of chitin synthase 1 arrests the cell growth, but inhibition of chitin synthase 1 and 2 is lethal in the pathogenic fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification of an N-Acetylglucosamine Transporter That Mediates Hyphal Induction in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Acetylglucosamine (GlcNAc) Induction of Hyphal Morphogenesis and Transcriptional Responses in Candida albicans Are Not Dependent on Its Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Propionyl-D-glucosamine: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of N-Propionyl-D-glucosamine, a derivative of the naturally occurring amino sugar D-glucosamine. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, synthesis, analytical characterization, and potential applications, with a focus on its relevance in biochemical and pharmaceutical research.

Core Compound Identification

N-Propionyl-D-glucosamine is a monosaccharide derivative where the amino group of D-glucosamine is acylated with a propionyl group. This modification alters its chemical properties and potential biological activity compared to its more commonly studied counterpart, N-Acetyl-D-glucosamine (GlcNAc).

| Property | Value | Source |

| CAS Number | 15475-14-6 | [1][2][3][4] |

| Molecular Formula | C₉H₁₇NO₆ | [2] |

| Molecular Weight | 235.23 g/mol | [2] |

| Synonyms | N-propanoyl-D-glucosamine, 2-Propionylamino-2-deoxy-D-glucopyranose | [4] |

Synthesis and Purification: A Mechanistic Approach

The synthesis of N-Propionyl-D-glucosamine is typically achieved through the N-acylation of D-glucosamine. The choice of reagents and reaction conditions is critical to ensure selective N-acylation over O-acylation of the hydroxyl groups.

Experimental Protocol: N-Propionylation of D-Glucosamine

This protocol is based on established methods for the N-acylation of amino sugars.[5]

-

Preparation of D-Glucosamine Free Base: Start with D-glucosamine hydrochloride. To prepare the free base, dissolve the hydrochloride salt in an adequate volume of methanol. Add a stoichiometric equivalent of a base like sodium methoxide to neutralize the hydrochloride, precipitating sodium chloride and leaving D-glucosamine in a supersaturated solution.[5]

-

N-Acylation Reaction: To the methanolic solution of D-glucosamine, add 1.5 to 2.0 equivalents of propionic anhydride dropwise while maintaining the temperature at 0-5 °C with an ice bath. The reaction is typically stirred at room temperature for several hours to ensure complete acylation.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:methanol, 9:1 v/v).

-

Product Isolation and Purification: Upon completion, the crude product is typically isolated by filtration.[5] Purification is achieved by recrystallization from a solvent mixture, such as ethanol/water, to yield N-Propionyl-D-glucosamine as a white crystalline solid.[5]

Sources

A Comprehensive Technical Guide to the Solubility of N-Propionyl-D-glucosamine for Researchers and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in the Application of N-Propionyl-D-glucosamine

N-Propionyl-D-glucosamine, an amide derivative of the monosaccharide glucosamine, belongs to a class of compounds of significant interest in pharmaceutical and biotechnological research. Its structural similarity to the ubiquitous N-Acetyl-D-glucosamine (NAG) suggests potential applications in areas such as the development of novel therapeutics, including anti-inflammatory and joint health-promoting agents, and as a component in advanced drug delivery systems.[1][2][3] The journey from a promising molecule to a viable product, however, is fundamentally governed by its physicochemical properties, with solubility being a primary determinant of its efficacy, formulation, and overall developability.

This technical guide provides a comprehensive overview of the solubility of N-Propionyl-D-glucosamine. In the absence of extensive published quantitative data for this specific analogue, this document will leverage established principles of solubility, provide detailed methodologies for its experimental determination, and utilize data from the closely related and well-studied N-Acetyl-D-glucosamine to offer predictive insights. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with N-Propionyl-D-glucosamine.

The Physicochemical Landscape of N-Propionyl-D-glucosamine

A molecule's solubility is intrinsically linked to its structural and chemical properties. Understanding these characteristics provides a basis for predicting its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO₆ | [4][5] |

| Molecular Weight | 235.23 g/mol | [4][5] |

| Topological Polar Surface Area (TPSA) | 127.09 Ų | [4] |

| Predicted LogP | -2.8449 | [4] |

| Hydrogen Bond Donors | 5 | [4] |

| Hydrogen Bond Acceptors | 6 | [4] |

The high number of hydrogen bond donors and acceptors, coupled with a low predicted LogP value, strongly suggests that N-Propionyl-D-glucosamine is a polar molecule with a preference for polar solvents, particularly water. The propionyl group, being slightly more hydrophobic than the acetyl group in NAG, may impart a subtle difference in its solubility profile.

The Cornerstone of Solubility Assessment: Experimental Determination

Given the limited availability of specific solubility data for N-Propionyl-D-glucosamine, experimental determination is paramount. The choice of method depends on the stage of research, with thermodynamic and kinetic solubility assays being the two primary approaches.[6][7]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure. The shake-flask method, as described by Higuchi and Connors, is the most reliable technique for its determination.[6]

-

Preparation: Add an excess amount of N-Propionyl-D-glucosamine to a known volume of the desired solvent in a sealed container. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved through centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.

-

Concentration Analysis: Determine the concentration of N-Propionyl-D-glucosamine in the clear, saturated solution using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, or Mass Spectrometry (MS).[8]

-

Data Interpretation: The measured concentration represents the thermodynamic solubility of the compound in the chosen solvent at that specific temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution. This method is often used in early drug discovery for rapid screening.[7][8]

-

Stock Solution: Prepare a high-concentration stock solution of N-Propionyl-D-glucosamine in a strong organic solvent like Dimethyl Sulfoxide (DMSO).

-

Serial Dilution: Add the stock solution to an aqueous buffer in a multi-well plate and perform serial dilutions.

-

Precipitation Induction: The addition of the aqueous anti-solvent will cause the compound to precipitate once its solubility limit is exceeded.

-

Detection: The point of precipitation is detected by measuring the turbidity of the solution using a nephelometer or a plate reader.[8]

-

Data Interpretation: The concentration at which turbidity is first observed is reported as the kinetic solubility.

Predictive Insights from N-Acetyl-D-glucosamine (NAG)

While direct data for N-Propionyl-D-glucosamine is lacking, the extensive research on its close analogue, N-Acetyl-D-glucosamine (NAG), provides a valuable predictive framework. The solubility of NAG has been determined in various solvents, offering insights into the expected behavior of N-Propionyl-D-glucosamine.

Solubility in Pure Solvents

Studies have shown that the solubility of NAG is highly dependent on the solvent's polarity and its ability to form hydrogen bonds.

| Solvent | Solubility of NAG (Approximate) | Reference |

| Water | ~50 mg/mL in PBS (pH 7.2) | [9] |

| Methanol | Soluble | [10][11] |

| Ethanol | Soluble | [10] |

| n-Propanol | Soluble | [10] |

| Acetone | Soluble | [10] |

| DMSO | ~10 mg/mL | [9] |

| Dimethylformamide (DMF) | ~0.25 mg/mL | [9] |

The data indicates that NAG is highly soluble in water and other polar protic solvents. Its solubility in polar aprotic solvents like DMSO and DMF is lower. It is reasonable to hypothesize that N-Propionyl-D-glucosamine will exhibit a similar trend, with potentially slightly lower aqueous solubility due to the increased hydrophobicity of the propionyl group.

Influence of Temperature

The solubility of NAG in pure solvents generally increases with rising temperature.[10] This endothermic dissolution process is a common characteristic of many organic solids.

Solubility in Binary Solvent Systems

In mixed solvent systems, the solubility of NAG is influenced by both temperature and the composition of the solvent mixture.[10][12][13] For aqueous binary solvents, the solubility of NAG is positively correlated with both temperature and the proportion of water.[12][13]

Caption: Key Factors Affecting Solubility.

Practical Applications and Formulation Considerations

The solubility of N-Propionyl-D-glucosamine directly impacts its application in drug development.

-

Aqueous Formulations: For oral or parenteral administration, sufficient aqueous solubility is often required. Techniques to enhance solubility, such as the use of cosolvents, surfactants, or complexing agents, may be necessary if the intrinsic solubility is low.[6]

-

Suspensions: For poorly soluble compounds, a suspension formulation can be a viable option.[6]

-

Recrystallization: Solubility data is crucial for designing purification processes like recrystallization, which is used to obtain the desired polymorphic form with optimal physicochemical properties.[6]

Conclusion and Future Directions

While a comprehensive, quantitative solubility profile for N-Propionyl-D-glucosamine is not yet publicly available, this guide provides a robust framework for researchers and drug development professionals. By understanding its physicochemical properties, employing standardized experimental methods for solubility determination, and leveraging the available data for its close analogue, N-Acetyl-D-glucosamine, scientists can effectively advance their research and development efforts.

The generation of precise solubility data for N-Propionyl-D-glucosamine in a diverse range of pharmaceutically relevant solvents is a critical next step. This will not only facilitate its formulation into effective drug delivery systems but also unlock its full therapeutic potential.

References

- Experimental and Computational Methods Pertaining to Drug Solubility. (2012-02-10). SciSpace.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15). SlideShare.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). American Pharmaceutical Review.

- N-Propionyl-D-glucosamine. Biosynth.

- N-acetyl-D-Glucosamine - PRODUCT INFORM

- Solubility and thermodynamic properties of N-acetylglucosamine in mono-solvents and binary solvents at different temperatures.

- 15475-14-6 | N-Propionyl-D-glucosamine. ChemScene.

- Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents

- N-Propionyl-D-glucosamine | CAS 15475-14-6. Santa Cruz Biotechnology.

- A Simplified Preparation of N-Acetyl-D-glucosamine. SciSpace.

- Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents

- N-Acetyl- D -glucosamine = 99 7512-17-6. Sigma-Aldrich.

- What Are the Key Applications of N Acetyl D Glucosamine Powder in Pharmaceuticals?. (2025-07-24). LinkedIn.

- N-Acetylglucosamine: Production and Applic

- Microbial production of N-acetyl-D-glucosamine (GlcNAc) for versatile applications: Biotechnological strategies for green process development. (2024-01-17). PubMed.

Sources

- 1. nbinno.com [nbinno.com]

- 2. What Are the Key Applications of N Acetyl D Glucosamine Powder in Pharmaceuticals? - Pioneer [pioneerbioinc.com]

- 3. Microbial production of N-acetyl-D-glucosamine (GlcNAc) for versatile applications: Biotechnological strategies for green process development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. scispace.com [scispace.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents from 283.15 to 323.15 K - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

N-Propionyl-D-glucosamine: A Technical Guide to Putative Mechanisms of Action

Abstract

N-Propionyl-D-glucosamine is an amino sugar derivative whose mechanism of action is an area of emerging research. As an analogue of the ubiquitous N-Acetyl-D-glucosamine (GlcNAc), it is positioned at the crossroads of several critical biochemical pathways. This technical guide provides an in-depth exploration of the four primary putative mechanisms of action for N-Propionyl-D-glucosamine: modulation of extracellular matrix synthesis, inhibition of fungal chitin synthesis, interference with bacterial peptidoglycan production, and modulation of inflammatory signaling. Drawing upon data from structurally related N-acyl-D-glucosamine analogues, this document synthesizes current understanding and provides detailed experimental protocols for researchers and drug development professionals to rigorously test these hypotheses. Each section is supported by pathway diagrams and a framework for self-validating experimental design, fostering a comprehensive understanding of the molecule's therapeutic potential.

Introduction

N-Propionyl-D-glucosamine (GlcNPro) is a synthetic derivative of D-glucosamine, distinguished by a propionyl group (a three-carbon acyl chain) attached to the amino group at the C-2 position. Its structure invites comparison to the endogenous and widely studied N-Acetyl-D-glucosamine (GlcNAc), a fundamental building block for complex polysaccharides in organisms ranging from bacteria to humans. The nature of the N-acyl group on the glucosamine scaffold has been shown to critically influence biological activity. While GlcNAc is a key substrate in numerous biosynthetic pathways, altering the acyl chain length, as in N-Propionyl-D-glucosamine and N-Butyryl-D-glucosamine (GlcNBu), can shift the molecule's function from a simple substrate to a modulator of cellular processes, including gene expression and proliferation.[1][2][3] This guide delineates the theoretical and experimentally suggested mechanisms through which GlcNPro may exert its biological effects.

Modulation of Extracellular Matrix Synthesis in Chondrocytes

A primary area of investigation for glucosamine derivatives is their effect on articular cartilage maintenance and repair, a process heavily dependent on the synthesis of proteoglycans and their constituent glycosaminoglycan (GAG) chains.

Theoretical Framework: The Role of N-Acyl Glucosamine Analogues

The biosynthesis of GAGs, such as chondroitin sulfate and hyaluronic acid, requires a steady supply of precursor molecules, including UDP-N-acetylglucosamine. It is hypothesized that exogenous N-acyl glucosamine derivatives could either serve as substrates for this pathway or modulate the expression of key matrix proteins like type II collagen and aggrecan.[1][2] Research indicates that the length of the N-acyl chain is a critical determinant of the biological outcome. While glucosamine hydrochloride can be inhibitory to chondrocyte proliferation, certain N-acylated derivatives show neutral or even stimulatory effects.[3]

A key study directly compared the effects of GlcNAc, GlcNPro, and GlcNBu on neonatal rat chondrocytes. The results demonstrated that while N-Butyryl-D-glucosamine significantly increased the mRNA levels of type II collagen and aggrecan, both N-Propionyl-D-glucosamine and N-Acetyl-D-glucosamine had no significant effect under the tested conditions.[1][2] This suggests that a certain threshold of alkyl chain length and hydrophobicity may be required to elicit a positive modulatory effect on matrix gene expression.[2]

Figure 2: Proposed competitive inhibition of chitin synthase by N-Propionyl-D-glucosamine.

Experimental Protocol: In Vitro Chitin Synthase Inhibition Assay

This microplate-based assay quantifies the direct inhibitory effect of a compound on chitin synthase activity.

Objective: To determine the IC50 value of N-Propionyl-D-glucosamine against fungal chitin synthase.

Materials:

-

96-well microtiter plates coated with Wheat Germ Agglutinin (WGA).

-

Enzyme source: Microsomal fraction containing chitin synthase prepared from a target fungus (e.g., Candida albicans, Saccharomyces cerevisiae).

-

Substrate: Uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc).

-

Activator: N-acetylglucosamine (GlcNAc).

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

N-Propionyl-D-glucosamine dissolved in a suitable solvent (e.g., DMSO).

-

WGA-Horseradish Peroxidase (HRP) conjugate.

-

Peroxidase substrate (e.g., TMB).

-

Stop solution (e.g., 2M H₂SO₄).

-

Plate reader.

Procedure:

-

Enzyme Preparation: Prepare the microsomal fraction from fungal cultures according to established methods.

-

Assay Setup:

-

To the WGA-coated wells, add the reaction mixture containing reaction buffer, GlcNAc (activator), and UDP-GlcNAc (substrate).

-

Add N-Propionyl-D-glucosamine in a series of dilutions. Include a positive control (e.g., Nikkomycin Z) and a vehicle control (DMSO).

-

-

Reaction Initiation: Add the prepared enzyme extract to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 1-3 hours to allow for chitin synthesis. The newly synthesized chitin will bind to the WGA-coated plate.

-

Detection:

-

Wash the plate to remove unreacted components.

-

Add WGA-HRP conjugate and incubate to allow it to bind to the synthesized chitin.

-

Wash the plate again to remove unbound WGA-HRP.

-

Add the TMB substrate and incubate until color develops.

-

-

Measurement: Add the stop solution and measure the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of chitin synthesized.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Interference with Bacterial Peptidoglycan Synthesis (Antibacterial Activity)

The bacterial cell wall, composed of peptidoglycan, is a validated target for many successful antibiotics. Peptidoglycan consists of glycan chains of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc). [4][5][6]

Theoretical Framework: Disruption of Precursor Synthesis

The biosynthesis of peptidoglycan begins in the cytoplasm with the conversion of fructose-6-phosphate into the key precursor, UDP-GlcNAc. [6][7]One commercial source suggests that N-Propionyl-D-glucosamine is utilized in peptidoglycan synthesis and possesses antibiotic properties against Gram-positive bacteria. [3]While this claim requires independent scientific validation, a plausible mechanism is that GlcNPro, once inside the bacterial cell, is metabolized into N-propionyl-glucosamine-phosphates. These analogues could then interfere with the enzymes of the hexosamine pathway (e.g., GlmM or GlmU) or the subsequent Mur enzymes (MurA, MurB), which convert UDP-GlcNAc to UDP-MurNAc-pentapeptide. This would disrupt the supply of essential building blocks, weaken the cell wall, and lead to cell lysis.

Figure 3: Putative interference points of N-Propionyl-D-glucosamine in peptidoglycan synthesis.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This foundational protocol determines the lowest concentration of a substance that prevents visible growth of a bacterium.

Objective: To determine the MIC of N-Propionyl-D-glucosamine against various bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae).

Materials:

-

Bacterial strains of interest.

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).

-

96-well microtiter plates.

-

N-Propionyl-D-glucosamine stock solution.

-